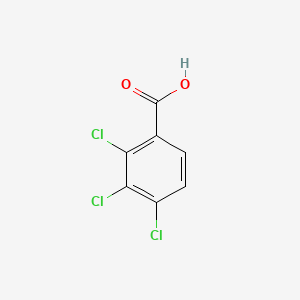

2,3,4-Trichlorobenzoic acid

概要

説明

2,3,4-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, where three chlorine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. Although the provided papers do not directly discuss 2,3,4-trichlorobenzoic acid, they provide insights into the synthesis and properties of closely related chlorinated benzoic acids, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated benzoic acids typically involves chlorination of simpler aromatic compounds. For instance, 2,3-dichlorobenzoic acid can be synthesized from O-chloroaniline through a multi-step process involving the formation of 3-chlorolisatin as an intermediate, followed by esterification, diazotization, Sandmeyer chlorination, and hydrolysis, with an overall yield of 49% . Another synthesis route for dichlorobenzoic acid derivatives starts from dichloroaniline, followed by diazotization and the Meerwein reaction to give dichlorobenzaldehyde, and then oxidation with potassium permanganate . These methods could potentially be adapted for the synthesis of 2,3,4-trichlorobenzoic acid by introducing an additional chlorination step.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine substituents on the benzene ring, which can influence the electronic properties of the molecule. The exact position of the chlorine atoms can affect the reactivity and the physical properties of the compound. For example, in the case of 2,3,5-trichlorobenzoic acid, the deprotonated form can bridge metal ions in coordination complexes, indicating the potential for 2,3,4-trichlorobenzoic acid to form similar complexes .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, often serving as intermediates in the synthesis of other compounds. For example, 2,3-dichlorobenzoic acid is a key intermediate for the antiepileptic drug lamotrigine . The presence of chlorine atoms can also facilitate further substitution reactions, as seen in the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid, which involves nitration, selective reduction, diazotization, and chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by the number and position of chlorine substituents. These properties include solubility, melting point, and reactivity. For instance, the synthesis of 3,4-dichlorobenzoic acid without solvent suggests that the compound has sufficient stability and reactivity to undergo air oxidation in the presence of catalysts . Similarly, the high molar yield of 92.5% for 2,4-dichlorobenzoic acid synthesized without solvent indicates good reactivity under the right conditions .

科学的研究の応用

Environmental Monitoring and Assessment

- Summary of the application : 2,4,6-Trichlorobenzoic acid (TCB) is used in the study of the influence of soil components on the sorption of TCB under oxic and anoxic conditions . This is important because Chlorobenzoic acids represent crucial recalcitrant metabolites in the environment .

- Methods of application : The surficial physiognomies of untreated and isolated soil samples were studied using FTIR, XRD, specific surface area, and PZC determination . Batch equilibrium adsorption studies on soils of variable Fe/Mn oxides and organic carbon were conducted .

- Results or outcomes : The results showed the existence of DOC-mediated sorption of 2,4,6-TCB which seems to be enhanced at lower pH . The reductive dissolution, particularly of iron compounds, possibly impeded sorption of 2,4,6-TCB under anoxic condition .

Morphogenesis

- Summary of the application : Trichlorobenzoic acid is used in the study of morphogenesis, specifically in tomato plants and beans . The morphogenetic effects produced by these substances are very different .

- Methods of application : The application of tri-iodobenzoic acid on tomato plants and trichlorobenzoic acid on beans was studied .

- Results or outcomes : The results of the study are not detailed in the source, but it is mentioned that the morphogenetic effects produced by these two substances are very different .

Synthesis of Aryl Aminopyrazole Benzamides

- Summary of the application : 2,4,6-Trichlorobenzoic acid is used in the synthesis of aryl aminopyrazole benzamides .

Flame Retardant Monomer Synthesis

- Summary of the application : 2,4,6-Trichlorobenzoic acid is used in the synthesis of flame retardant monomers .

Synthesis of Mixed Anhydrides

- Summary of the application : 2,4,6-Trichlorobenzoic acid is used in the generation of mixed anhydrides via oxidative fragmentation of tertiary cyclopropanols with phenyliodine (III) dicarboxylates .

- Methods of application : The residue was treated with 2M aq. KOH (1 mL), then extracted with CH2Cl2 (3 × 2 mL) and dried (Na2SO4). Solvents were evaporated and the obtained residue was triturated with hexane, filtered and washed with hexane to afford the title compound as white crystalline solid .

Development of Rare Earth Complex-Doped Fluorescent Powder

- Summary of the application : 2,3,4-Trichlorobenzoic Acid is used in the development of rare earth complex-doped fluorescent powder .

Sole Carbon and Energy Supplement for a Microbial Community

- Summary of the application : 2,4,6-Trichlorobenzoic acid may be employed as the sole carbon and energy supplement for a microbial community .

Synthesis of (+)-Methynolide

Safety And Hazards

2,3,4-Trichlorobenzoic acid is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

2,3,4-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSOOQIDPLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075331 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichlorobenzoic acid | |

CAS RN |

50-75-9 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

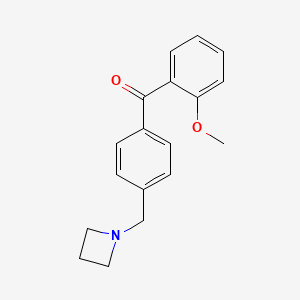

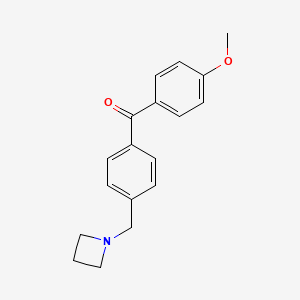

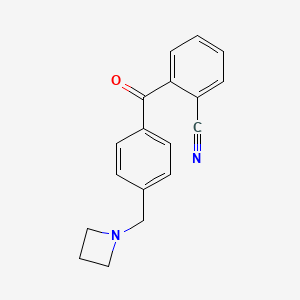

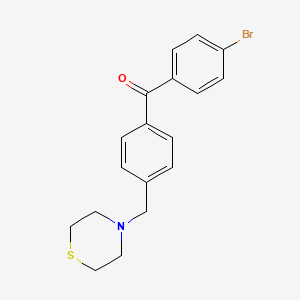

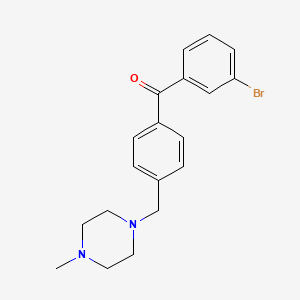

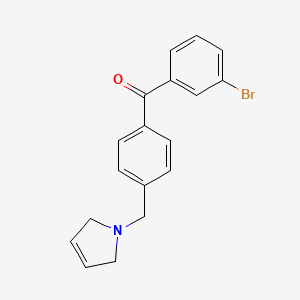

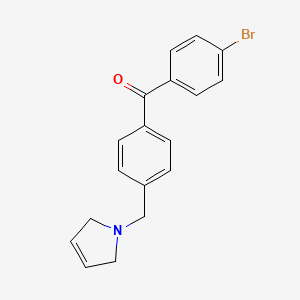

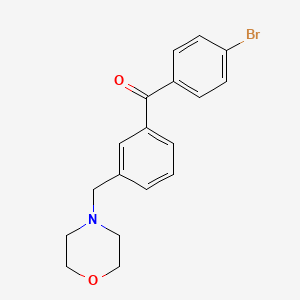

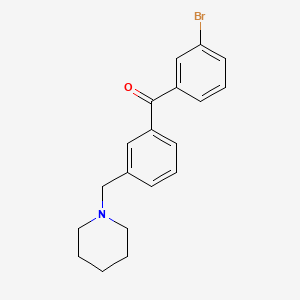

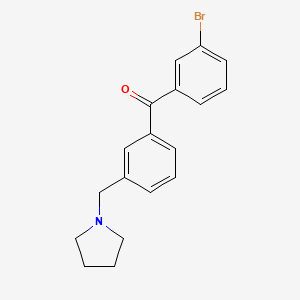

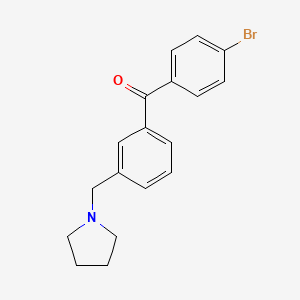

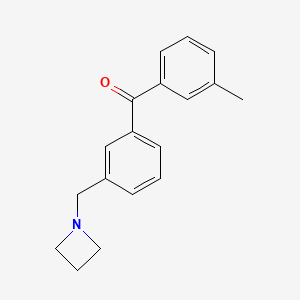

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。